molecular formula C13H18N4O5S B14524638 N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide CAS No. 62595-78-2

N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide

Cat. No.: B14524638
CAS No.: 62595-78-2
M. Wt: 342.37 g/mol
InChI Key: UZGJIBOAYWWISJ-UHFFFAOYSA-N
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Description

N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in the pharmaceutical industry

Properties

CAS No.

62595-78-2

Molecular Formula

C13H18N4O5S

Molecular Weight

342.37 g/mol

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]pentanediamide

InChI

InChI=1S/C13H18N4O5S/c1-8(18)16-9-2-4-10(5-3-9)23(21,22)17-11(13(15)20)6-7-12(14)19/h2-5,11,17H,6-7H2,1H3,(H2,14,19)(H2,15,20)(H,16,18)

InChI Key

UZGJIBOAYWWISJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with glutamic acid derivatives. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfapyridine: Effective against pneumonia and other bacterial infections.

    Sulfathiazole: Used during World War II to treat infections in soldiers.

    Sulfacetamide: Commonly used to treat urinary tract infections .

Uniqueness

Its structure allows for targeted interactions with bacterial enzymes, making it a promising candidate for further research and development in the field of antimicrobial agents .

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